3,6,7-Trimethylquinoxalin-2-ol
Overview
Description
3,6,7-Trimethylquinoxalin-2-ol is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing bicyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Mechanism of Action
Target of Action
3,6,7-Trimethylquinoxalin-2-ol (TMQ) is a heterocyclic compound that belongs to the quinoxaline familyFor instance, some quinoxaline derivatives have demonstrated antiviral potential by binding to the NS1A RNA-binding domain .
Biochemical Pathways
For instance, some quinoxaline derivatives have shown potential in influencing metabolic processes
Result of Action
For instance, some quinoxaline derivatives have demonstrated antiviral potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trimethylquinoxalin-2-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-diaminotoluene with glyoxal in the presence of an acid catalyst can yield the desired quinoxaline derivative. The reaction typically requires refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis can be employed to enhance the efficiency of the process. These methods not only reduce reaction times but also minimize the use of hazardous reagents, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,6,7-Trimethylquinoxalin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 2 can be oxidized to form a quinone derivative.
Reduction: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6,7-Trimethylquinoxalin-2-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Its potential anticancer and anti-inflammatory activities are being explored for therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar bicyclic structure but without the methyl and hydroxyl substitutions.
2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.
6,7-Dimethylquinoxaline: A derivative with methyl groups at positions 6 and 7.
Uniqueness
3,6,7-Trimethylquinoxalin-2-ol is unique due to the presence of three methyl groups and a hydroxyl group, which confer distinct chemical and biological properties. These substitutions can enhance its solubility, reactivity, and biological activity compared to other quinoxaline derivatives.
Properties
IUPAC Name |
3,6,7-trimethyl-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)13-11(14)8(3)12-9/h4-5H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSAKTAGNQULLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289597 | |
Record name | 3,6,7-trimethylquinoxalin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28082-86-2 | |
Record name | NSC62135 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6,7-trimethylquinoxalin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXY-3,6,7-TRIMETHYLQUINOXALINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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